molecular formula C11H15N3 B15070654 N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

Cat. No.: B15070654
M. Wt: 189.26 g/mol
InChI Key: AKTOXXFEUZMDCO-UHFFFAOYSA-N
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Description

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine is a nitrogen-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methyl group at position 5 and an ethanamine side chain attached via a methylene bridge at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, neurotransmitter receptors, and enzymes.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine

InChI

InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3

InChI Key

AKTOXXFEUZMDCO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2C=C(C=CN2N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C. The reaction may also require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[1,5-a]pyridine core undergoes oxidation at the nitrogen-rich heterocyclic rings. Common oxidizing agents and outcomes include:

  • Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) : Generates pyrazolo[1,5-a]pyridine oxides, often forming N-oxide derivatives that retain the fused ring system.

  • Molecular oxygen (O₂) : In biological systems, flavin adenine dinucleotide (FAD)-dependent hydroxylases catalyze hydroxylation, leading to metabolites with reduced activity .

Key Conditions :

  • Solvents: Water, ethanol, or dimethyl sulfoxide (DMSO).

  • Temperature: 25–80°C.

Reduction Reactions

Reduction primarily targets the ethanamine side chain or unsaturated bonds in the pyridine ring:

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) : Reduces imine or nitrile groups to amines, enhancing solubility and bioavailability.

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates double bonds in the pyridine ring, yielding tetrahydro derivatives.

Key Products :

  • Reduced pyrazolo[1,5-a]pyridines with improved stability for pharmacological applications.

Substitution Reactions

Electrophilic substitution occurs at the methyl or pyridine positions:

ReagentPosition ModifiedProductConditions
N-Bromosuccinimide C-3 Methyl groupBrominated derivativeMeCN, 25°C, 5 hours
Phosphorus pentachloride Pyridine ringChlorinated derivativeDCM, reflux

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amination and Functionalization

The ethanamine side chain participates in nucleophilic substitution:

  • Primary/secondary amines : React under basic conditions (e.g., DIPEA) to form tertiary amines or amides .

  • Aromatic amines : Enable conjugation with biomolecules for targeted drug delivery .

Example Protocol :

  • Combine N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine with 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)ethan-1-amine in DMF/Dioxane.

  • Reflux at 80°C for 18 hours.

  • Purify via column chromatography (EtOAc/PE 1:2) .

Biological Interactions and Metabolism

The compound’s mechanism involves:

  • Kinase inhibition : Binds ATP pockets of kinases, disrupting cell proliferation pathways .

  • Metabolic hydroxylation : FAD-dependent hydroxylase (Rv1751) in Mycobacterium tuberculosis oxidizes the scaffold, conferring drug resistance .

Scientific Research Applications

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family, which has a structure characterized by a fused pyrazole and pyridine ring system. The molecular formula of this compound is C11H15N3, with a molecular weight of 189.26 g/mol . This compound has diverse biological activities, making it a promising scaffold for novel therapeutic agents and functional materials in medicinal chemistry and material science.

Scientific Research Applications

This compound has several applications across different fields. Research indicates that it has potential as an enzyme inhibitor and interacts with various biological macromolecules. Studies have suggested its efficacy in inhibiting certain kinases involved in signal transduction pathways that regulate cell proliferation and survival. This positions the compound as a candidate for further investigation in therapeutic applications targeting cancer and inflammatory diseases.

Studies on this compound have focused on its interaction with various molecular targets. The compound's ability to bind to specific enzymes and receptors modulates their activity, leading to diverse biological effects. For instance, it may inhibit kinase activity, influencing pathways critical for cell growth and survival.

This compound is also used in the synthesis of other compounds. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing solvents such as dimethylformamide or dimethyl sulfoxide, and may require catalysts like palladium or copper.

Mechanism of Action

The mechanism of action of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyridine core differentiates the target compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., 7ab in ) or imidazo[1,5-a]pyridine (e.g., compound 15 in ) scaffolds. The pyridine ring in the target provides a planar aromatic system, enhancing π-π stacking interactions in biological targets compared to pyrimidine-based analogs, which may exhibit altered binding kinetics .

Substituent and Functional Group Analysis

  • Ethanamine Side Chain : The ethanamine moiety is shared with NBOMe compounds (e.g., 25I-NBOMe, ), but in the target, it is attached to a pyrazolopyridine instead of a dimethoxyphenyl group. This structural difference likely reduces serotonin receptor agonism (a hallmark of NBOMes) and shifts activity toward other targets .

Structural Analogs and Similarity Scores

lists compounds with similarity scores >0.75:

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine (Similarity: 0.85): A simpler pyrazole derivative lacking the fused pyridine ring, reducing structural rigidity .

Pharmacological Profiles

  • NBOMe Series (): 25I-NBOMe and analogs are potent 5-HT2A receptor agonists with high toxicity. The target compound’s ethanamine group lacks the ortho-methoxy substitution critical for NBOMe activity, suggesting divergent mechanisms .
  • GSK-3β Inhibitors (): Compound 15 (imidazo[1,5-a]pyridine carboxamide) inhibits GSK-3β via hydrogen bonding. The target’s ethanamine side chain may favor ionic interactions over hydrogen bonding, altering kinase selectivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Similarity Score Pharmacological Activity
Target Compound Pyrazolo[1,5-a]pyridine 5-Me, CH2NHCH2CH3 - Undetermined (Kinase/Receptor)
25I-NBOMe () Dimethoxyphenyl 4-I, 2,5-(MeO)2, CH2NBn - 5-HT2A Agonist
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine () Pyrazole 1,3-Me2, CH2NHMe 0.85 Undetermined
Compound 15 () Imidazo[1,5-a]pyridine Pyridin-3-yl, CONH(CH2Oxane) - GSK-3β Inhibitor

Biological Activity

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine, a compound belonging to the pyrazolo[1,5-a]pyridine family, has garnered attention for its significant biological activity. This article provides a detailed overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N3_3, with a molecular weight of 189.26 g/mol. Its unique structure consists of a fused pyrazole and pyridine ring system, which enhances its biological activity and potential as a therapeutic agent .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against certain kinases involved in signal transduction pathways. These pathways are critical for regulating cell proliferation and survival, making this compound a candidate for cancer therapy and treatment of inflammatory diseases.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds show antiproliferative activity against various tumor cell lines. For instance, related compounds have exhibited GI(50) values reaching sub-micromolar concentrations against over 50 types of tumor cell lines, indicating their potential as anticancer agents .

Case Study: Kinase Inhibition

A study focused on the kinase inhibition properties of this compound revealed its capacity to inhibit specific kinases involved in oncogenic signaling. The compound's ability to modulate these pathways suggests its utility in developing targeted cancer therapies. Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
N-(4-Pyridyl)-N'-(5-methylpyrazolyl)ureaC7_{7}H8_{8}N4_{4}OContains urea linkage; studied for anti-inflammatory properties
3-(4-Methylpyridin-2-yl)-5-methylpyrazoleC10_{10}H12_{12}N4_{4}Features a methyl group on both rings; potential kinase inhibitor
6-(Methylthio)-4-pyrazolylpyridineC9_{9}H10_{10}N2_{2}SContains sulfur; investigated for antimicrobial activity

This table highlights how this compound stands out due to its specific structural arrangement that enhances its biological activity compared to other compounds in the pyrazolo family.

Future Directions

Given the promising biological activity of this compound, future research should focus on:

  • Mechanistic Studies : Investigating the exact mechanisms by which this compound interacts with target enzymes and pathways.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of the compound.
  • Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyridine core via cyclization of precursors (e.g., amino pyrazole derivatives), followed by functionalization. For example, intermediates like methyl 5-amino-1H-pyrazole-4-carboxylate can undergo cyclization with aldehydes or ketones under acidic conditions to form the pyrazolo[1,5-a]pyridine scaffold. The ethylamine side chain is introduced via nucleophilic substitution or reductive amination, often using potassium carbonate in polar aprotic solvents like DMF or 1,4-dioxane at 65–95°C to achieve yields of 29–68% .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Analytical techniques include:

  • HPLC/MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve the pyrazolo[1,5-a]pyridine core (e.g., methyl group at C5: δ ~2.5 ppm in 1H^1H) and ethylamine side chain (δ ~2.7–3.1 ppm for CH2_2-N).
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for small-molecule refinement, leveraging high-resolution data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Conduct reactions in fume hoods due to potential volatile byproducts.
  • Store waste in sealed containers for professional disposal, as halogenated or aromatic byproducts may pose environmental risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the ethylamine group with bulkier amines (e.g., dimethylaminoethyl) to enhance target binding, as seen in related pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups improving potency against kinases .
  • Crystallographic fragment screening : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) to map binding interactions. SHELX-compatible pipelines enable rapid phasing and refinement of high-resolution structures .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Dose-response validation : Repeat assays using standardized protocols (e.g., IC50_{50} measurements in triplicate) to rule out false positives.
  • Off-target profiling : Screen against related enzymes (e.g., CDK2 vs. IKBKG) to identify selectivity issues. For example, pyrazolo[1,5-a]pyrimidines may exhibit divergent activity due to trifluoromethyl group interactions with hydrophobic binding pockets .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to assess logP (target <3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration).
  • Molecular dynamics simulations : Model the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability. Derivatives with electron-withdrawing groups (e.g., cyano) on the pyridine ring show reduced oxidative metabolism in silico .

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